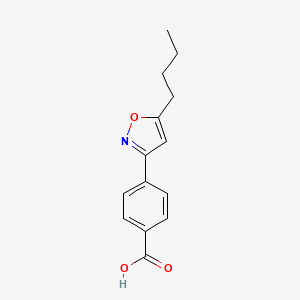![molecular formula C11H13F5Si B14198527 (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane CAS No. 918447-02-6](/img/structure/B14198527.png)
(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane is a chemical compound characterized by the presence of a butan-2-yl group, two fluorine atoms, and a 3-(trifluoromethyl)phenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of a suitable silane precursor with a difluorobutane and a trifluoromethylphenyl reagent. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: This compound can participate in substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Functionalized silane derivatives.
Applications De Recherche Scientifique
Chemistry: (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane is used as a building block in organic synthesis, particularly in the development of novel organosilicon compounds with unique properties.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as antifungal or antibacterial agents.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to form strong interactions with target molecules, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
- (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane
- (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- (Butan-2-yl)(difluoro)[2-(trifluoromethyl)phenyl]silane
Comparison: Compared to its analogs, this compound exhibits unique reactivity and stability due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical behavior and its interactions with other molecules.
Propriétés
Numéro CAS |
918447-02-6 |
|---|---|
Formule moléculaire |
C11H13F5Si |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
butan-2-yl-difluoro-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-5-9(7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
Clé InChI |
WRHFFXIDTIFYEH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC=CC(=C1)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)

![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
